![molecular formula C8H15I2NO2 B2496372 4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4.5]decan-5-ium iodide CAS No. 474650-05-0](/img/structure/B2496372.png)
4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4.5]decan-5-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Spirocyclic compounds, including derivatives close to the target molecule, are synthesized through various innovative methods. For example, the synthesis of perhydro-1,3-dioxa-6-azocines showcases the typical approach to constructing spirocyclic frameworks, involving reactions of azaspiro compounds with epoxides, confirmed via spectroscopy methods (Kukharev, 1995). Similarly, the creation of 1,4-Dioxaspiro[4.5]decan-8-one from tetraoxadispiro compounds through selective deketalization, optimizing yields via acidic catalysis, illustrates another pathway (Zhang Feng-bao, 2006).
Molecular Structure Analysis
The structural elucidation of spirocyclic compounds like 4-(Dichloroacetyl)-l-oxa-4-azaspiro[4.5]decane provides insight into the typical spirocyclic backbone, showing a cyclohexyl chair conformation and chiral properties through crystallographic analysis (W. Wen, 2002). This detailed structural information is critical for understanding the physical and chemical behavior of these molecules.
Chemical Reactions and Properties
Spirocyclic compounds undergo various chemical reactions, highlighting their reactivity and functional versatility. For instance, the iodine-promoted ring closure of allylaminocyclohexanone derivatives to form 1-azaspiro[4.5]decanes reveals the potential for constructing complex spirocyclic structures through halogen-induced cyclization (Faïza Diaba et al., 2007). Additionally, the photomediated spirocyclization of N-benzyl propiolamide with N-iodosuccinimide, forming azaspiro[4.5]deca-6,9-diene-3,8-dione, exemplifies green chemistry approaches to spirocyclic construction (Man Yang et al., 2022).
Physical Properties Analysis
The physical properties of spirocyclic compounds are closely tied to their molecular structure. For example, the analysis of 1,4-dioxa-8-azaspiro[4.5]decane's mass spectrum provides insights into the stability and fragmentation patterns, critical for understanding its behavior under various conditions (W. Solomons, 1982).
Applications De Recherche Scientifique
Synthesis and Structural Studies
4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4.5]decan-5-ium iodide plays a pivotal role in the synthesis and structural elucidation of various organic compounds. For instance, the synthesis of spiro compounds, such as spiro-DAMP, demonstrates its utility in creating rigid dioxolane rings, contributing to the study of antimuscarinic agents. These compounds are analyzed for their structural properties, comparing the spatial orientations of substituents and evaluating conformational differences, which are essential for understanding their biochemical interactions and potential therapeutic applications (Sabatino et al., 1994).
Environmental and Material Science Applications
In environmental science, the study of iodine to calcium ratios in marine carbonate as a paleo-redox proxy during oceanic anoxic events illustrates the broader applicability of iodine chemistry. This research provides insights into ancient climatic warming and ocean chemistry, emphasizing the redox-sensitive nature of iodine and its incorporation into carbonate structures (Lu et al., 2010). Additionally, iodine chemistry is vital in understanding the dynamics of deep anoxic basins and the Mediterranean Sea's overlying waters, highlighting the role of iodate and iodide in redox processes (Ullman et al., 1990).
Advanced Organic Synthesis
Research in organic synthesis reveals the versatility of 4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4.5]decan-5-ium iodide in creating complex molecular structures. For example, the synthesis of chiral spiroacetals from carbohydrates showcases the compound's role in generating spirocyclization reactions, essential for producing compounds with potential pharmaceutical applications (Martín et al., 1995). Furthermore, the development of azaspiro[4.5]trienones through tandem Ugi four-component condensation and iodine-mediated ipso-iodocyclization underscores the compound's significance in constructing pharmaceutically relevant structures in an atom-economical process (Yugandhar & Srivastava, 2015).
Mécanisme D'action
Target of Action
The primary target of 4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4It’s structurally similar to 2,8-diazaspiro[45]decan-1-one derivatives, which have been found to inhibit Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death, and is considered a key driver of various inflammatory diseases .
Mode of Action
Based on the action of structurally similar compounds, it can be inferred that it might inhibit the kinase activity of ripk1, thereby blocking the activation of the necroptosis pathway .
Biochemical Pathways
The compound potentially affects the necroptosis pathway by inhibiting RIPK1 . This inhibition can block the downstream effects of necroptosis, which include inflammation and cell death. This makes the compound potentially useful in the treatment of various human diseases where necroptosis plays a significant role .
Result of Action
Based on the action of structurally similar compounds, it can be inferred that the compound might exhibit significant inhibitory activity against ripk1, thereby showing significant anti-necroptotic effects in cellular models .
Propriétés
IUPAC Name |
4-(iodomethyl)-2,8-dioxa-5-azoniaspiro[4.5]decane;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15INO2.HI/c9-5-8-6-12-7-10(8)1-3-11-4-2-10;/h8H,1-7H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKKYWLNCYHMTC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC[N+]12COCC2CI.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15I2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((2-Fluorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2496289.png)
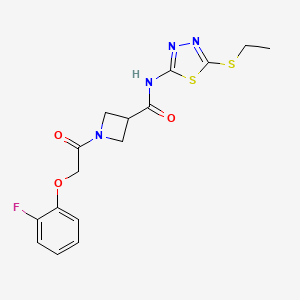
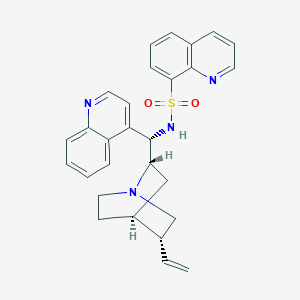

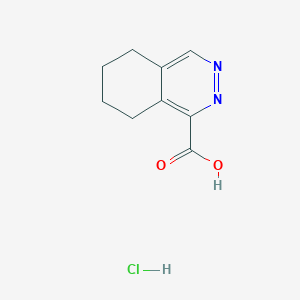
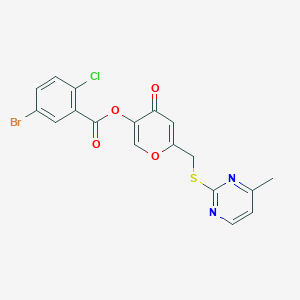
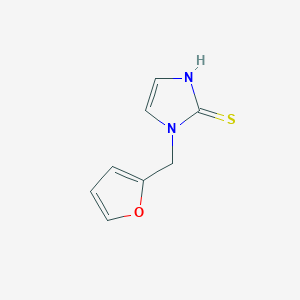
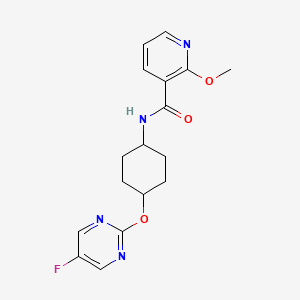
![2-((2-fluorobenzyl)thio)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2496302.png)
![Methyl 2-[[4-butyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2496303.png)

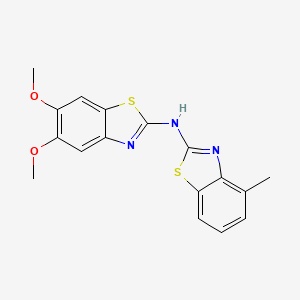
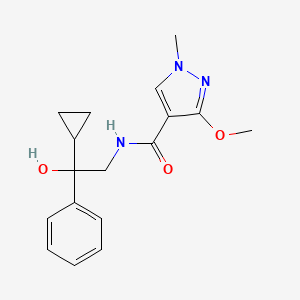
![2-Amino-4-(2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2496312.png)